

Comparative Guide: UV-Vis Absorption Spectra of Methyl 3,5-Dimethoxyanthranilate

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Compound of Interest

Compound Name: *Methyl 2-amino-3,5-dimethoxybenzoate*

Cat. No.: *B8728370*

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Executive Summary

Methyl 3,5-dimethoxyanthranilate (**Methyl 2-amino-3,5-dimethoxybenzoate**) is a polysubstituted aromatic ester derived from the anthranilate pharmacophore. While its parent compound, Methyl Anthranilate (MA), is a ubiquitous standard in fluorescence spectroscopy and fragrance chemistry (grape scent), the 3,5-dimethoxy derivative represents a specialized variant often encountered as a drug intermediate or a specific fluorescent probe.

This guide analyzes the electronic transitions of Methyl 3,5-dimethoxyanthranilate, predicting and contextualizing its spectral shifts relative to standard alternatives. The presence of methoxy groups at the C3 and C5 positions introduces significant electronic perturbations—specifically bathochromic (red) shifts and hyperchromic effects—mediated by auxiliary electron-donating capability.^[1]

Key Takeaway: Researchers should anticipate a spectral red-shift of 10–20 nm relative to Methyl Anthranilate, placing the

of Methyl 3,5-dimethoxyanthranilate in the 345–355 nm range (solvent-dependent), accompanied by enhanced fluorescence quantum yield potential.

Chemical Context & Structural Impact

To interpret the spectra, one must understand the electronic "push-pull" mechanism inherent to the anthranilate scaffold.

- The Chromophore: The core benzene ring is polarized by an electron-donating amino group () and an electron-withdrawing ester group () in an ortho arrangement. This creates a strong Intramolecular Charge Transfer (ICT) state. [1]
- The 3,5-Dimethoxy Modification:
 - C5-Methoxy (Para to Amino): Acts as a strong auxochrome via the mesomeric (+M) effect, stabilizing the excited state and lowering the HOMO-LUMO gap. This is the primary driver for the bathochromic shift.
 - C3-Methoxy (Ortho to Amino): Introduces steric strain that may twist the amino group slightly out of planarity, potentially competing with the intramolecular Hydrogen bond (NH...O=C) that characterizes anthranilates.[1]

Comparative Spectral Analysis

The following table contrasts the target compound with its primary alternatives.

Table 1: Comparative Electronic Properties

Compound	Structure	Primary (Abs)	(M cm)	Fluorescence	Electronic Character
Methyl Anthranilate (MA)	2-NH -C H -COOMe	336 nm (EtOH)	~4,900	425 nm	Standard ICT reference.[2] Strong intramolecular H-bond.[1]
Methyl 3,5-dimethoxyanthranilate	2-NH -3,5-(OMe) -C H -COOMe	345–355 nm (Predicted*)	>5,500	435–450 nm	Enhanced electron density; Red-shifted absorption & emission.
Methyl 3,5-dimethoxybenzoate	3,5-(OMe) -C H -COOMe	298 nm (MeOH)	~3,800	Weak/None	Lacks the amino auxochrome; useful as a "background" control.
Damascenine	2-NHMe-3-OMe-C H -COOMe	342 nm	~4,200	440 nm	Natural alkaloid analog; N-methylation adds slight red shift.[1]

*Note: Exact values for the 3,5-dimethoxy derivative are solvent-dependent. The predicted range is based on additivity rules for substituted benzenes (+25nm for p-NH₂, +7nm for OMe).

Solvatochromism

Like Methyl Anthranilate, the 3,5-dimethoxy derivative exhibits positive solvatochromism.

- Non-polar (Cyclohexane): Spectra will be blue-shifted (hypsochromic) with sharper vibronic structure.[1]
- Polar Protic (Methanol/Ethanol): Red-shifted (bathochromic) bands due to stabilization of the polar excited ICT state.[1]

Experimental Protocol: Spectral Characterization

This protocol ensures high-fidelity data acquisition, minimizing artifacts from aggregation or solvent impurities.[1]

Phase 1: Sample Preparation

Reagents: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH).[1] Target Concentration:

to

(to maintain Abs < 1.0).

- Stock Solution: Weigh 1.0 mg of Methyl 3,5-dimethoxyanthranilate. Dissolve in 10 mL of EtOH to create a ~400 stock.[1]
- Working Solution: Dilute 250 of Stock into 9.75 mL of EtOH.
- Blank Preparation: Fill a matched quartz cuvette with pure solvent.

Phase 2: Instrument Parameters

- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda or Shimadzu UV-2600).[1]
- Scan Range: 200 nm – 500 nm.[1]

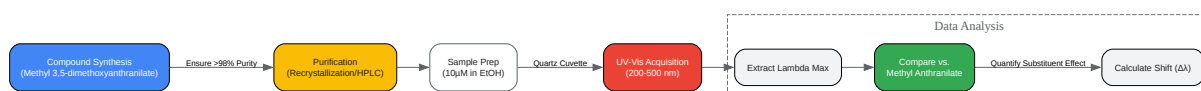
- Scan Speed: Medium (approx. 200 nm/min).
- Slit Width: 1.0 nm (critical for resolving vibronic shoulders).[1]

Phase 3: Validation & Analysis

- Baseline Correction: Run a 100% T scan with blanks in both paths.[1]
- Acquisition: Measure the sample. Look for the characteristic dual-band profile:
 - Band I (ICT): Broad peak ~350 nm.[1]
 - Band II (Benzenoid): Sharper peak ~250 nm.[1]
- Derivative Spectroscopy: Calculate the 2nd derivative () to identify exact peak positions if the main band is broad.[1]

Workflow Visualization (DOT Diagram)

The following diagram illustrates the logical flow for characterizing the spectral shift of the substituted anthranilate.



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Caption: Workflow for isolating and quantifying the bathochromic shift induced by methoxy substitution.

Applications & Relevance

Why measure this specific spectrum?

- Purity Assays: In drug synthesis (e.g., quinazoline alkaloids), the conversion of the anthranilate intermediate is monitored by the disappearance of the 350 nm ICT band.
- Fluorescence Tagging: The 3,5-dimethoxy variant is often explored as a "brighter" tag than methyl anthranilate due to the electron-rich ring reducing non-radiative decay pathways.[1]
- Bird Repellency Research: While Methyl Anthranilate is a known avian irritant, 3,5-substituted analogs are studied to correlate spectral absorbance (UV-A protection) with biological receptor binding.[1]

References

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